molecular formula C28H30N2O6 B1668597 Pemafibrate CAS No. 848259-27-8

Pemafibrate

Numéro de catalogue: B1668597
Numéro CAS: 848259-27-8
Poids moléculaire: 490.5 g/mol
Clé InChI: ZHKNLJLMDFQVHJ-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pemafibrate (K-877) is a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) developed by Kowa Company, Ltd. Structurally distinct from conventional fibrates, this compound incorporates a Y-shaped configuration with a benzoxazole ring and phenoxyalkyl side chains, enabling enhanced binding to the PPARα ligand-binding domain . This design confers >2500-fold greater PPARα activation potency compared to fenofibric acid (active form of fenofibrate) and >5000-fold selectivity over PPARγ/δ isoforms, minimizing off-target effects .

This compound primarily targets atherogenic dyslipidemia by reducing triglycerides (TG), TG-rich lipoproteins (e.g., VLDL), and small dense LDL-C (sdLDL-C), while increasing HDL-C . It is hepatically metabolized, avoiding renal excretion, which makes it safer for patients with chronic kidney disease (CKD) .

Propriétés

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233891
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848259-27-8
Record name Pemafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848259-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemafibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEMAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Chemical Overview and Therapeutic Significance

Pemafibrate ((2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxy-phenoxy)-propyl]-amino]-methyl]-phenoxy]-butanoic acid) belongs to the 1,3-benzoxazole class, featuring a unique structure with a 2-aminobenzoxazole core, a phenoxyalkyl side chain, and a carboxylate group. Its design stemmed from modifications to traditional fibric acid derivatives, enhancing PPARα binding affinity by over 2,500-fold compared to fenofibrate. The compound’s selectivity (>5,000-fold for PPARα over PPARγ/δ) reduces off-target effects, making it a paradigm of structure-based drug design.

Synthetic Routes to this compound

Initial Discovery and Structural Optimization

Kowa Company Ltd. pioneered this compound’s synthesis through a multi-step optimization of fibrate derivatives. The process involved:

  • Core Modification : Inserting a 2-aminobenzoxazole ring into the fibric acid skeleton to enhance PPARα binding.
  • Side Chain Engineering : Introducing a 3-(4-methoxyphenoxy)propyl group to improve metabolic stability.
  • Chiral Center Incorporation : Utilizing (R)-configured butanoic acid to optimize pharmacokinetics.

A representative synthesis pathway from early patents involves:

  • Condensation of 2-amino-1,3-benzoxazole with 3-(4-methoxyphenoxy)propyl bromide.
  • Coupling with (R)-2-(3-bromomethylphenoxy)butanoic acid via nucleophilic substitution.

Industrial-Scale Synthesis

Large-scale production employs solvent-mediated crystallization to ensure purity and yield. A patented method outlines:

  • Reaction :
    • Dissolve intermediates in ethyl acetate (45 mL) and n-heptane (20 mL) at 60°C.
    • Cool to 25°C, add 70 mL n-heptane, and crystallize for 2 hours.
  • Isolation :
    • Filter and dry to obtain Form I crystals (yield: >95%, purity: 99.8% by HPLC).

Table 1: Key Parameters in Industrial Synthesis

Parameter Value/Condition Source
Solvent System Ethyl acetate/n-heptane (2.25:1)
Crystallization Temp 25°C
Yield 95–98%
Purity ≥99.5%

Polymorph Development and Solubility Enhancement

Polymorph Screening

This compound’s poor aqueous solubility (0.410 mg/mL at 25°C) necessitated polymorph engineering. Two dominant forms have been characterized:

Form I (Thermodynamically Stable)
  • Preparation : Recrystallization from ethyl acetate/n-heptane at 25°C.
  • Properties : Melting point 97.5°C, enthalpy −76 J/g.
Form II (High-Solubility Polymorph)
  • Synthesis :
    • Dissolve this compound in cyclohexane/ethyl acetate (2:1) at 70°C.
    • Cool to 45°C, stir for 24 hours, and isolate crystals.
  • Properties :
    • Melting point 96.6°C, enthalpy −80 J/g.
    • Intrinsic dissolution rate (IDR): 1.9× Form I in water.

Table 2: Comparative Solubility of this compound Polymorphs

Medium Form I Solubility (mg/mL) Form II Solubility (mg/mL) Ratio (II/I) Source
Water (25°C) 0.410 0.779 1.9
pH 1.0 (0.1 M HCl) 1.22 2.56 2.1
pH 6.8 Buffer 0.85 1.70 2.0

Structural Basis for Enhanced Solubility

X-ray crystallography reveals Form II’s improved solubility stems from:

  • Hydrophilic Surface Orientation : Carboxyl groups face outward, facilitating water interaction.
  • Hydrogen Bond Network : Intermolecular H-bonds between benzoxazole N–H and carbonyl O stabilize the lattice.

Process Optimization and Scale-Up Challenges

Solvent Selection and Crystallization Kinetics

Optimal solvents for polymorph control include:

  • Form I : Ethyl acetate/n-heptane mixtures (low polarity).
  • Form II : Cyclohexane/ethyl acetate (moderate polarity).

Critical Factors :

  • Cooling rate (<1°C/min for Form II).
  • Stirring speed (200–400 rpm to prevent agglomeration).

Drying and Stability Considerations

  • Lyophilization : Preferred for Form II to prevent phase transition.
  • Hygroscopicity : Both forms exhibit <0.1% weight gain at 80% RH, ensuring storage stability.

Analytical Characterization of Synthetic Batches

Spectroscopic Methods

  • PXRD : Distinct peaks at 2θ = 12.4° (Form I) vs. 10.8° (Form II).
  • DSC : Endotherms at 97.5°C (Form I) and 96.6°C (Form II).

Pharmacokinetic Validation

In beagle dogs, Form II showed:

  • AUC0–24h : 2.6× higher than Form I.
  • Cmax : 3.1× increase, confirming bioavailability enhancement.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le pémafibrate a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le pémafibrate est utilisé comme composé modèle pour étudier les mécanismes de modulation sélective du récepteur activé par les proliférateurs de peroxysomes alpha. En biologie, il est utilisé pour étudier les effets du métabolisme lipidique sur les processus cellulaires. En médecine, le pémafibrate est étudié pour son potentiel à traiter divers troubles métaboliques, notamment la maladie du foie gras non alcoolique et l'athérosclérose. De plus, le pémafibrate a des applications industrielles dans le développement de nouvelles thérapies hypolipidémiantes et l'amélioration des traitements existants.

Mécanisme d'action

Le pémafibrate exerce ses effets en se liant sélectivement au récepteur activé par les proliférateurs de peroxysomes alpha, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme lipidique. L'activation du récepteur activé par les proliférateurs de peroxysomes alpha par le pémafibrate conduit à une production accrue de lipase lipoprotéique et d'apolipoprotéine A-V, tout en diminuant les niveaux plasmatiques d'apolipoprotéine C-III, qui inhibe l'activité de la lipase lipoprotéique. Cela entraîne une amélioration du catabolisme des lipoprotéines riches en triglycérides et une réduction des taux de triglycérides sériques.

Applications De Recherche Scientifique

Dyslipidemia Management

Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .

StudyPopulationKey Findings
PROMINENTType 2 Diabetes with HypertriglyceridemiaSignificant reduction in triglycerides; no improvement in cardiovascular outcomes
Phase II TrialNon-Alcoholic Fatty Liver DiseaseReduced ALT levels; improved liver stiffness but no significant change in liver fat content

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.

Chronic Kidney Disease

Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.

Safety Profile

This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .

Ongoing Research and Future Directions

Current research continues to explore this compound's efficacy across various conditions:

  • Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .
  • Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .

Mécanisme D'action

Pemafibrate exerts its effects by selectively binding to peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha by this compound leads to increased production of lipoprotein lipase and apolipoprotein A-V, while decreasing the plasma levels of apolipoprotein C-III, which inhibits lipoprotein lipase activity. This results in enhanced catabolism of triglyceride-rich lipoproteins and reduced serum triglyceride levels .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Lipid-Lowering Effects of Pemafibrate vs. Fenofibrate

Parameter This compound (0.4 mg/day) Fenofibrate (100–200 mg/day) References
TG Reduction 45–52% 38–51%
HDL-C Increase 8–15% 5–10%
Non-HDL-C Reduction 20–25% 15–20%
sdLDL-C Reduction 30–40% 15–25%
  • This compound at 0.4 mg/day achieves TG reductions comparable to fenofibrate 200 mg/day but with superior efficacy at lower doses (e.g., 0.4 mg this compound vs. 100 mg fenofibrate: −52% vs. −38% TG) .
  • Increases in HDL-C are more pronounced with this compound (+15% vs. +10% for fenofibrate) due to enhanced PPARα-driven apoA-I/A-II synthesis .

Table 2: Adverse Event (AE) Incidence in this compound vs. Fenofibrate

Parameter This compound Fenofibrate References
Serum Creatinine Elevation 1–2% 10–15%
ALT/γ-GT Elevation Decreased by 7–37 U/L Increased by 10–20 U/L
Drug-Drug Interactions Minimal (hepatic metabolism) Moderate (renal excretion)
Statin Compatibility Safe (no PK interactions) Restricted (e.g., gemfibrozil)
  • Renal Safety: this compound avoids the creatinine/eGFR worsening seen with fenofibrate, making it suitable for CKD patients .
  • Hepatobiliary Safety: this compound reduces ALT and γ-GT levels (−37.3 U/L for γ-GT), whereas fenofibrate increases them .
  • Statin Combination: this compound + statins reduce sdLDL-C by 40% (vs. 15% with statin monotherapy), without increasing AE risk .

Structural and Mechanistic Advantages

This compound’s Y-shaped structure allows full occupancy of the PPARα ligand-binding pocket, inducing coactivator (e.g., PGC-1α) recruitment and distinct gene regulation compared to linear fibrates . This results in:

  • Enhanced activation of lipid-oxidation genes (e.g., CPT1A, ACOX1).
  • Suppression of pro-inflammatory pathways (e.g., NF-κB) .

Comparison with Statins and Non-Fibrate Agents

Table 3: this compound in Combination Therapy

Therapy TG Reduction LDL-C Effect Key Benefit References
This compound + Statin −50% Neutral/slight increase* Targets residual dyslipidemia (sdLDL-C, remnant lipoproteins)
Statin Monotherapy −20% −30–50% Limited impact on TG/HDL-C
Omega-3 Fatty Acids −25% Neutral Less potent; no FGF21/insulin benefits

*this compound may increase LDL-C by 5–10% in some patients, but this reflects larger LDL particle size (less atherogenic), with stable apoB levels .

Non-Lipid Metabolic Benefits

  • Glucose Metabolism: this compound reduces HOMA-IR (−1.28), fasting glucose (−0.25 mmol/L), and insulin (−3.31 µU/mL) in dyslipidemic patients, unlike fenofibrate .
  • Liver Function : Reduces liver stiffness and fibrosis biomarkers (e.g., FAST score) in NAFLD patients .

Limitations and Ongoing Research

  • However, its microvascular benefits (e.g., retinopathy, nephropathy) are under investigation .
  • Long-term renal and hepatic safety beyond 52 weeks remains to be fully characterized .

Activité Biologique

Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.

This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.

Key Biological Activities

  • Lipid Metabolism :
    • This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.
    • It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.
    • The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .
  • Anti-inflammatory Effects :
    • This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.
    • It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .
  • Fibrosis Mitigation :
    • Recent studies indicate that this compound can ameliorate peritoneal inflammation and fibrosis in animal models, suggesting its potential in treating fibrotic diseases .

Case Studies

A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .

Data Tables

Biological Activity Effect Mechanism
Lipid ReductionDecreased TG and VLDL levelsUpregulation of FGF21 and LPL activity
Anti-inflammatory ResponseReduced TNF-α, VCAM-1, MCP-1 levelsInhibition of NF-κB/AP-1 pathways
Fibrosis PreventionAmelioration of peritoneal fibrosisEnhanced PPARα signaling

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .

Q & A

Q. What are the primary molecular mechanisms by which Pemafibrate modulates PPARα activity, and how do these differ from classical fibrates like fenofibrate?

this compound acts as a selective PPARα modulator (SPPARMα) with a unique binding mode to the ligand-binding domain of PPARα. Computational studies using fragment molecular orbital (FMO) methods reveal that this compound forms stronger hydrogen bonds and hydrophobic interactions with key residues (e.g., Tyr314, His440) compared to fenofibrate, enhancing transcriptional activity . In vitro luciferase assays confirm its higher efficacy in activating PPARα-dependent pathways, such as lipid oxidation genes, without inducing off-target effects common to non-selective agonists .

Q. What experimental models are most appropriate for evaluating this compound's effects on hypertriglyceridemia and non-alcoholic steatohepatitis (NASH)?

Preclinical studies utilize high-fat diet-induced murine models of NASH (e.g., STAM mice) to assess hepatic triglyceride (TG) hydrolysis, fibrosis markers (e.g., collagen IV, Autotaxin), and PPARα target gene expression . Clinical trials employ post-hoc analyses of serum biomarkers (ALT, AST, GGT) and imaging techniques like FibroScan® to quantify liver stiffness (LSM) and controlled attenuation parameter (CAP) for steatosis . These methods are validated against histopathological scores (NAFLD activity score) .

Q. How do clinical trial designs for this compound address efficacy and safety in patients with atherogenic dyslipidemia?

Phase 3 trials (e.g., NCT03004417) use randomized, double-blind protocols comparing this compound (0.1–0.4 mg/day) against fenofibrate (100–200 mg/day) over 12–52 weeks. Primary endpoints include TG reduction (≥50%) and HDL-C elevation (13–16%), with secondary endpoints assessing liver function (albumin, FAST score) and renal safety markers (e.g., serum creatinine) . Dose-response relationships are analyzed using ANOVA with repeated measures .

Advanced Research Questions

Q. How does this compound’s binding affinity and selectivity for PPARα influence its transcriptional activity compared to full agonists like GW7647 or partial agonists like MEHP?

Competitive binding assays and FMO-based simulations demonstrate that this compound’s selectivity arises from its interaction with PPARα’s helix 12 stabilization, a critical region for coactivator recruitment. Unlike GW7647 (full agonist), this compound avoids displacing corepressors like NCoR1, reducing adverse gene activation. In binary mixture experiments, this compound synergizes with partial agonists but antagonizes competitive inhibitors (e.g., GW6471), suggesting context-dependent modulation .

Q. What methodological approaches resolve contradictions in this compound’s reported effects on hepatic fibrosis vs. steatosis?

While this compound improves fibrosis markers (e.g., FIB-4 index, APRI) in human trials , murine NASH models show reduced inflammation (F4/80+ macrophages) without altering hepatic TG content . This discrepancy is addressed via transcriptomic profiling: RNA-seq reveals upregulation of TG hydrolysis genes (e.g., Lipe, Pnpla2) and suppression of profibrotic miRNAs (miR-34a, miR-21) . Researchers should integrate multi-omics data (proteomics, lipidomics) to disentangle tissue-specific effects.

Q. How can in silico methods optimize this compound’s pharmacokinetic profile for extended-release formulations?

HPLC-based content uniformity testing (relative standard deviation <2%) and dissolution studies under biorelevant conditions (pH 6.8, bile salts) guide formulation adjustments. Pharmacokinetic modeling using non-compartmental analysis (NCA) compares AUC and Cmax between immediate-release (IR) and extended-release (ER) tablets, ensuring dose proportionality .

Q. What statistical frameworks are recommended for analyzing this compound’s impact on microRNA clusters in longitudinal studies?

For serum miRNA profiling (e.g., pre- vs. post-treatment), use hierarchical clustering (Euclidean distance) and differential expression analysis (DESeq2 or edgeR). Adjust for multiple testing (Benjamini-Hochberg correction) and validate findings via qRT-PCR on prioritized miRNAs (e.g., miR-122, miR-192) .

Tables of Key Findings

Parameter This compound Effect Study Design Reference
TG Reduction (%)45–52% (0.2–0.4 mg/day)Phase 3 RCT (12 weeks)
HDL-C Increase (%)13–16%Post-hoc analysis (n=164)
ALT Reduction (U/L)28.3% at 48 weeksOpen-label liver cohort (FAST score)
PPARα Binding EnergyΔG = −42.6 kcal/mol (FMO method)In silico docking

Methodological Recommendations

  • For structural studies : Combine X-ray crystallography (PPARα-ligand complexes) with molecular dynamics simulations to validate binding stability .
  • For clinical trials : Stratify patients by baseline FAST score and fibrosis stage to isolate this compound’s hepatoprotective effects .
  • For translational research : Use organoid models to assess PPARα activation in human hepatocytes under hyperlipidemic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemafibrate
Reactant of Route 2
Pemafibrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.